molecular formula C14H14ClN3O2S B2627137 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide CAS No. 1008050-96-1

2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B2627137
CAS RN: 1008050-96-1
M. Wt: 323.8
InChI Key: NKZNSARNRMHFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Compounds structurally related to 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide have been synthesized and evaluated for their antibacterial and antimicrobial properties. Specifically, derivatives of thioxothiazolidinones and thioxoimidazolidinones have demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Notably, N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide showed high activity against Mycobacterium tuberculosis, indicating the potential of these compounds in tuberculosis treatment (Desai, Shah, Bhavsar, & Saxena, 2008) (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

Compounds with a structural framework similar to 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide have shown promising anticancer activities. For instance, derivatives have been synthesized and evaluated against various cancer cell lines, with some demonstrating activity comparable to standard drugs like doxorubicin. This highlights the potential role of these compounds in the development of new anticancer therapies (Abdel-Kader, Ghorab, Alsaid, & Alqasoumi, 2016).

Antioxidant Properties

Novel derivatives of compounds structurally related to 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide have been synthesized and assessed for their antioxidant properties. These compounds were found to have significant effects in tests like lipid peroxidation levels and free radical scavenging activities, suggesting their potential application in mitigating oxidative stress-related conditions (Ayhan-Kılcıgil, Gürkan, Çoban, Özdamar, & Can‐Eke, 2012).

Physicochemical and Structural Studies

Structural and physicochemical analyses of compounds similar to 2-(1-allyl-5-oxo-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide have been performed to understand their properties and potential applications better. Studies involving molecular mechanics, X-ray diffraction, and various spectroscopic methods have provided insights into their molecular structures and interactions, facilitating the design and synthesis of novel derivatives with enhanced properties (Boechat et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-oxo-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-2-7-18-13(20)11(17-14(18)21)8-12(19)16-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZNSARNRMHFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(NC1=S)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.